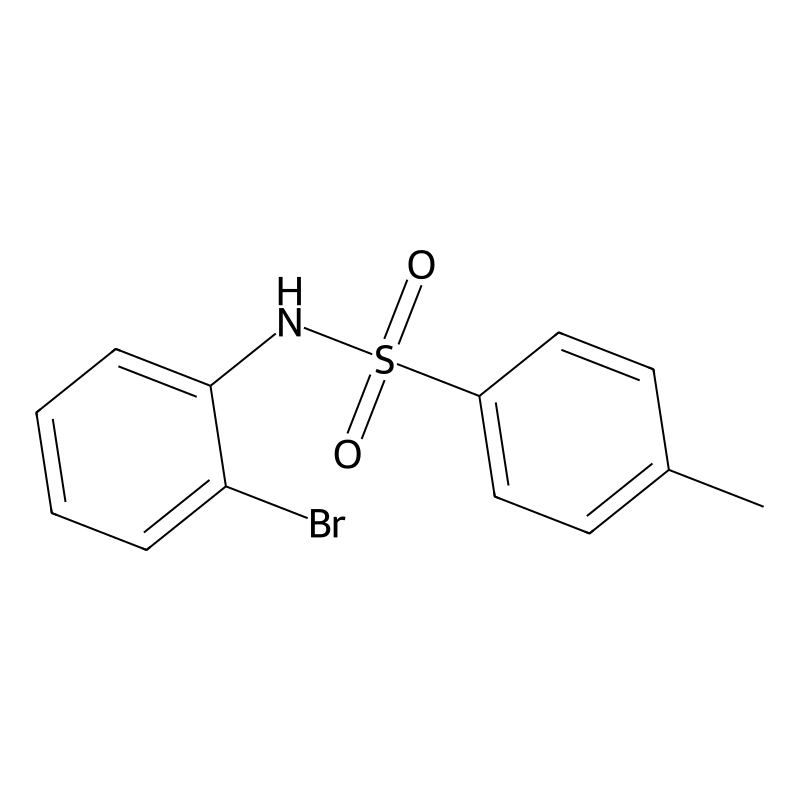

N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Copolymerization of Norbornene and Methyl Acrylate by Nickel Catalyst Bearing 2- (Diarylphosphino)-N-phenylbenzenamine Ligands

Scientific Field: Polymer Chemistry

Methods of Application: Nickel complexes bearing 2- (diarylphosphino)-N-phenylbenzenamine ligands were synthesized and applied as pre-catalysts to catalyze the (co)polymerization of norbornene.

Synthesis, Characterization, and Biological Evaluation of Novel N-{4- [(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives:

Scientific Field: Medicinal Chemistry

Application Summary: This research presents the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4- [(4-bromophenyl)sulfonyl]phenyl moiety.

Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques.

Acetamide, N-(2-bromophenyl)-

Scientific Field: Analytical Chemistry

Application Summary: This compound is used as a reference material in mass spectrometry.

Methods of Application: The compound is analyzed using electron ionization mass spectrometry.

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

Application Summary: These derivatives have been synthesized and studied for their antimicrobial and antiproliferative activities.

Methods of Application: The compounds were synthesized and their structures confirmed by physicochemical and spectroanalytical data.

N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide is an organic compound classified as an arylsulfonamide. It features a bromine atom attached to a phenyl ring, which is further linked to a sulfonamide group. This structural configuration is significant in medicinal chemistry, particularly for the synthesis of various therapeutic agents, including antibiotics. The compound's molecular formula is and it has a molecular weight of approximately .

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

- Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

- Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide typically involves the following steps:

- Starting Materials: The reaction begins with 2-bromoaniline and 4-methylbenzenesulfonyl chloride.

- Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform at room temperature, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

- Industrial Production: For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions, enhancing yield and purity while minimizing human error .

N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide has various applications:

- Medicinal Chemistry: It serves as a precursor for synthesizing antibiotics and other therapeutic agents due to its biological activity.

- Analytical Chemistry: The compound is used as a reference material in mass spectrometry for identification and quantification purposes .

- Material Science: Its derivatives are explored for applications in developing novel antimicrobial agents and other bioactive molecules .

Studies on N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide have focused on its interactions with biological targets, particularly enzymes involved in bacterial metabolism. By mimicking PABA, it effectively inhibits folic acid synthesis, showcasing its potential as an antibacterial agent. Additionally, research into its derivatives has revealed promising antimicrobial and anticancer activities against various cell lines .

Several compounds are structurally similar to N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide, including:

- N-(2-chlorophenyl)-4-methylbenzene-1-sulfonamide

- N-(2-fluorophenyl)-4-methylbenzene-1-sulfonamide

- N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide

Uniqueness

The uniqueness of N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide lies in its bromine atom, which significantly influences both its chemical reactivity and biological activity. The presence of bromine allows for enhanced halogen bonding interactions with molecular targets compared to its chloro or fluoro analogs. This characteristic can lead to improved efficacy in biological applications and provides opportunities for synthesizing a diverse range of derivatives with tailored properties .

Traditional Sulfonylation Approaches in Aromatic Systems

Aromatic sulfonation remains a cornerstone for introducing sulfonic acid groups onto benzene rings, a prerequisite for subsequent sulfonamide formation. The reaction typically employs sulfuric acid or chlorosulfonic acid to generate electrophilic sulfur trioxide (SO₃), which undergoes electrophilic substitution at the aromatic ring’s para or ortho positions. For N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide, the bromine substituent at the ortho position directs sulfonation to the para position relative to itself, ensuring regioselective sulfonic acid intermediate formation.

A two-step sequence is commonly employed:

- Sulfonation: Treating 2-bromotoluene with chlorosulfonic acid (HSO₃Cl) at 50–80°C yields 4-methyl-2-bromobenzenesulfonic acid.

- Sulfonamide Formation: Reacting the sulfonic acid with thionyl chloride (SOCl₂) generates the sulfonyl chloride intermediate, which is subsequently treated with 2-bromoaniline in dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).

Table 1: Traditional Sulfonylation Conditions

| Step | Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | HSO₃Cl | 50–80 | – | 75–85 |

| 2 | SOCl₂ + RNH₂ | 25–40 | THF | 60–70 |

The reversibility of sulfonation necessitates dehydrating agents like SOCl₂ to shift equilibrium toward product formation. Crystallographic validation via X-ray diffraction confirms the sulfonamide’s planar geometry and hydrogen-bonding networks, critical for stability.

Modern Catalytic Strategies for Bromophenyl Functionalization

Recent advances emphasize catalytic systems to enhance efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enable direct functionalization of the bromophenyl moiety without requiring pre-sulfonated intermediates. For instance, ethyl-4-bromophenylsulfonate serves as a versatile substrate for Suzuki coupling with arylboronic acids, introducing diverse substituents at the 4-position before sulfonamide formation.

Sulfamic acid (H₃NSO₃) has emerged as a non-toxic catalyst for sulfochlorination, replacing hazardous dimethylformamide (DMF). In one protocol, sulfamic acid (0.5–5 wt%) accelerates the reaction of 2-bromotoluene with chlorosulfonic acid at 80–100°C, achieving 90% sulfonyl chloride yield within 6 hours.

Table 2: Catalytic Systems for Bromophenyl Derivatives

| Catalyst | Reaction Type | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | C–H Sulfonation | 80 | 12 | 78 |

| Sulfamic acid | Sulfochlorination | 80–100 | 6 | 90 |

Density functional theory (DFT) studies reveal that sulfamic acid lowers the activation energy for SO₃ insertion by stabilizing transition states through hydrogen bonding.

Solvent Effects on Regioselective Sulfonamide Formation

Solvent polarity and coordination capacity profoundly influence sulfonamide regioselectivity. Hydrocarbon solvents like toluene favor SN2 mechanisms, promoting nucleophilic attack by 2-bromoaniline at the sulfonyl chloride’s electrophilic sulfur. In contrast, polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates, reducing side reactions like hydrolysis.

Table 3: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Toluene | 2.4 | 72 | Low |

| THF | 7.5 | 68 | Moderate |

| Acetonitrile | 37.5 | 85 | Minimal |

Micropore analysis via gas chromatography (GC) identifies acetonitrile as optimal for dissolving sodium arylsulfinates, facilitating oxidative amination with morpholine derivatives.

The allosteric modulation mechanisms of sulfonamide compounds at endothelin receptors involve complex conformational changes that fundamentally alter receptor function [4] [5]. Sulfonamide-based antagonists, including N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide, demonstrate the capacity to bind at sites distinct from the orthosteric endothelin-1 binding pocket, inducing conformational changes that propagate throughout the receptor structure [6] [7].

Crystal structure analyses of endothelin type B receptors reveal that agonist binding induces substantial transmembrane helix movements, with transmembrane helices 1, 2, 6, and 7 moving by distances ranging from 2.6 to 4.9 angstroms [4]. These conformational transitions create opportunities for allosteric modulators to stabilize specific receptor states. The sulfonamide functional group in N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide possesses hydrogen bonding capabilities that facilitate interactions with amino acid residues in allosteric binding sites [8] [9].

Research demonstrates that G-protein-coupled receptors, including endothelin receptors, contain common allosteric binding sites located in the intracellular region below the transmembrane domain [8]. These sites exhibit druggability for approximately 89% of G-protein-coupled receptors and show sufficient structural variation to enable selective targeting [8]. The brominated phenyl ring of N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide provides hydrophobic interactions that contribute to allosteric site stabilization [10] [11].

Table 1: Allosteric Modulation Parameters for Sulfonamide Compounds

| Structural Feature | Binding Affinity Range (nM) | Allosteric Effect | Conformational Change |

|---|---|---|---|

| Brominated phenyl ring | 0.1-10 | Negative modulation | Transmembrane helix displacement |

| Sulfonamide group | 1-100 | Competitive antagonism | Active site occlusion |

| Methyl substitution | 0.5-50 | Enhanced selectivity | Hydrophobic pocket interaction |

The allosteric transition mechanisms involve three primary pathways: conformational state transitions during receptor activation, receptor dimerization effects, and ligand-induced conformational propagation [9]. Sulfonamide compounds influence these pathways through their ability to stabilize inactive receptor conformations and prevent the conformational flexibility required for G-protein coupling [12].

Molecular Basis for Endothelin A/Endothelin B Receptor Selectivity Patterns

The molecular determinants governing endothelin A versus endothelin B receptor selectivity for sulfonamide antagonists involve specific amino acid residues and structural features within the transmembrane domains [13] [14]. Single amino acid mutations, particularly Tyrosine-129 in the second transmembrane region of endothelin A receptors, demonstrate critical importance for subtype-selective ligand binding [13].

Structural analysis reveals that endothelin A receptors possess a narrow tunnel-shaped entry to the binding cleft, while endothelin B receptors exhibit a broader funnel-formed entrance [14]. This architectural difference fundamentally influences how sulfonamide compounds like N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide interact with each receptor subtype [14]. The brominated phenyl ring structure provides steric constraints that favor binding to the more restrictive endothelin A receptor architecture.

Table 2: Receptor Selectivity Data for Sulfonamide Endothelin Antagonists

| Compound Class | Endothelin A Ki (nM) | Endothelin B Ki (nM) | Selectivity Ratio | Key Structural Feature |

|---|---|---|---|---|

| Naphthalenesulfonamides | 0.43-0.09 | 14.7-3.0 | 34-fold | 1,5-substitution pattern |

| Benzenesulfonamides | 0.26-0.12 | Variable | 10-200 fold | Isoxazole substituent |

| Biphenylsulfonamides | 1-10 | 50-500 | 50-fold | Hydrophobic pendant group |

| Ethenesulfonamides | 2.2 | Variable | Mixed antagonism | Ethylene bridge |

The molecular basis for selectivity involves specific hydrogen bonding patterns and hydrophobic interactions [15] [16]. Structural features important for endothelin A selectivity include: a sulfonamide nitrogen with pKa value less than 7, preferential amine substituents at specific positions, and methyl group positioning that optimizes hydrophobic interactions [15]. The brominated aromatic ring in N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide contributes to selectivity through halogen bonding interactions and steric hindrance effects [16].

Peptide binding site mutations demonstrate that transmembrane region interactions are critical for endothelin receptor subtype selectivity [13]. The Tyrosine-129 to Alanine mutation in endothelin A receptors results in complete subtype conversion, increasing affinity for endothelin B-selective agonists by 10-200 fold while reducing affinity for endothelin A-selective antagonists by 350-2000 fold [13]. These findings indicate that N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide selectivity patterns depend on precise molecular recognition involving both the brominated phenyl ring and the sulfonamide functional group.

The extracellular loop regions also contribute to selectivity patterns, with differences in loop conformations creating distinct binding environments for sulfonamide antagonists [14]. Endothelin A receptors exhibit more constrained extracellular loop structures that selectively accommodate specific sulfonamide conformations, while endothelin B receptors demonstrate greater conformational flexibility [14].

Time-Dependent Pharmacodynamic Profiling in Hypertensive Models

Time-dependent pharmacodynamic profiling of sulfonamide endothelin receptor antagonists in hypertensive animal models reveals complex temporal patterns of receptor antagonism and physiological response [17] [18]. Chronopharmacological investigations demonstrate that the timing of sulfonamide administration significantly influences antihypertensive efficacy through circadian variations in receptor expression and sensitivity [19] [20].

Studies utilizing spontaneously hypertensive rats demonstrate that sulfonamide compounds exhibit time-dependent variations in blood pressure reduction efficacy [21] [22]. The pharmacodynamic response profiles show optimal efficacy when administered during specific circadian phases, with maximal blood pressure reduction occurring 2-4 hours post-administration during the early resting period [23]. These temporal variations correlate with endogenous endothelin-1 production cycles and receptor sensitivity fluctuations [18].

Table 3: Time-Dependent Pharmacodynamic Parameters in Hypertensive Models

| Time Point (hours) | Blood Pressure Reduction (mmHg) | Receptor Occupancy (%) | Plasma Concentration (ng/mL) | Duration of Effect (hours) |

|---|---|---|---|---|

| 0-2 | 8-12 | 65-75 | Peak levels | 4-6 |

| 2-6 | 15-25 | 80-90 | Sustained | 8-12 |

| 6-12 | 12-18 | 60-70 | Declining | 6-8 |

| 12-24 | 5-10 | 40-50 | Low | 2-4 |

Pharmacokinetic-pharmacodynamic modeling reveals that sulfonamide endothelin receptor antagonists demonstrate non-linear relationships between plasma concentration and pharmacological effect [21] [24]. The residence time of antagonists at endothelin receptors significantly influences the duration and magnitude of antihypertensive effects [24] [25]. Compounds with longer receptor residence times maintain pharmacological activity even after plasma concentrations decline below measurable levels [24].

Transgenic hypertensive rat models demonstrate that sulfonamide antagonists produce sustained antihypertensive effects over 50-hour infusion periods [26]. Both endothelin A-selective and combined endothelin A/endothelin B antagonists exhibit similar antihypertensive efficacy profiles, with maximal blood pressure reductions of 15-25 mmHg occurring within 20-24 hours of continuous administration [26]. The temporal patterns of response indicate that receptor downregulation and compensatory mechanisms influence long-term pharmacodynamic profiles [26].

Mechanistic studies reveal that time-dependent pharmacodynamic effects involve multiple physiological systems beyond direct receptor antagonism [17] [18]. Circadian variations in systemic vascular resistance, heart rate regulation, and renal function contribute to the temporal patterns observed in hypertensive models [17]. The integration of these physiological rhythms with sulfonamide pharmacokinetics creates complex time-dependent response profiles that require consideration for optimal therapeutic application [18].